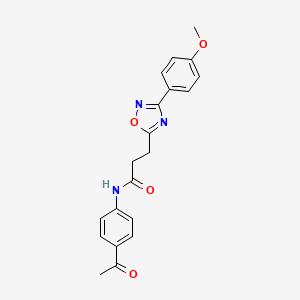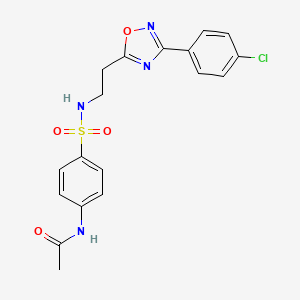![molecular formula C22H20N2O3 B7710602 N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)
N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmaceuticals, and material sciences. This compound is also known as NAPH, and it has a molecular formula of C30H23N3O.
科学的研究の応用
NAPH has been extensively studied for its potential applications in various fields. In medicinal chemistry, NAPH has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In pharmaceuticals, NAPH has been used as a building block for the synthesis of various drugs. In material sciences, NAPH has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes.
作用機序
The mechanism of action of NAPH is not fully understood. However, it is believed that NAPH exerts its biological effects by interacting with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
NAPH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the growth of fungal and bacterial cells. NAPH has been shown to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes involved in tumor growth. In addition, NAPH has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using NAPH in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, pharmaceuticals, and material sciences. It is also relatively easy to synthesize and purify. However, one of the limitations of using NAPH is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of NAPH. One potential direction is the development of new drugs based on NAPH. NAPH has been shown to possess antitumor, antifungal, and antibacterial properties, and it may be possible to develop new drugs based on these properties. Another potential direction is the study of NAPH in material sciences. NAPH has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes, and further research in this area may lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of NAPH and to identify its potential targets in the body.
合成法
The synthesis of NAPH involves the reaction between 2,2-diphenylacetic acid hydrazide and 1-naphthaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using column chromatography to obtain pure NAPH. The yield of NAPH is typically in the range of 50-60%.
特性
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-14-16(12-13-19(20)25)15-23-24-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,25H,1H3,(H,24,26)/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNHUDFDSPEWKU-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)








![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)


